CCR5 Receptor Antagonist Activity: Pharmacological Differentiation from 1-Phenyl-2-pyrrolidinone (GABA Analog)
Preliminary pharmacological screening has identified 1-[4-chloro-3-(trifluoromethyl)phenyl]-2-pyrrolidinone as a CCR5 receptor antagonist, making it relevant for research on HIV entry inhibition and CCR5-mediated inflammatory diseases including asthma, rheumatoid arthritis, autoimmune diseases, and chronic obstructive pulmonary disease (COPD) [1]. In contrast, the unsubstituted N-phenyl analog, 1-phenyl-2-pyrrolidinone (CAS 4641-57-0), is characterized as a GABA analog with sedative effects—decreasing exploratory behavior in rats at 50–100 mg/kg i.v.—and has no reported CCR5 activity . This represents a complete pharmacological class switch driven solely by the 4-Cl/3-CF₃ aromatic substitution pattern. The absolute IC₅₀ value for the target compound at CCR5 is not publicly disclosed in the available screening report; however, the qualitative differentiation in target engagement is unequivocal and functionally meaningful for compound selection.
| Evidence Dimension | Primary pharmacological target engagement |
|---|---|
| Target Compound Data | CCR5 receptor antagonist (preliminary screening positive; quantitative IC₅₀ not publicly available in the referenced source) |
| Comparator Or Baseline | 1-Phenyl-2-pyrrolidinone (CAS 4641-57-0): GABA analog; sedative effect at 50–100 mg/kg i.v. in rat exploratory behavior assay; no CCR5 activity reported |
| Quantified Difference | Qualitative target switch: CCR5 antagonist vs. GABA mimetic; no overlapping pharmacology |
| Conditions | CCR5 antagonist screening assay (details not specified in Semantic Scholar abstract); rat in vivo behavioral assay for comparator |
Why This Matters
For procurement decisions in CCR5-targeted drug discovery programs, the unsubstituted 1-phenyl-2-pyrrolidinone is functionally irrelevant—only the 4-Cl-3-CF₃-substituted analog engages the CCR5 target.
- [1] Zhang H. Preliminary screening of pharmacological activity indicates that the compound can be used as a CCR5 antagonist, for the preparation of the treatment of CCR5 mediated disease (HIV infection, asthma, rheumatoid arthritis, autoimmune diseases, and chronic obstructive pulmonary disease (COPD), etc.). Semantic Scholar, 2012. View Source
